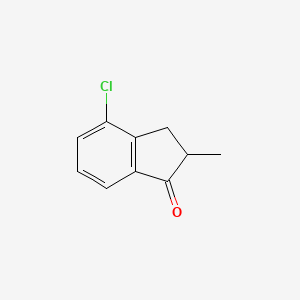

4-Cloro-2-metil-2,3-dihidro-1H-inden-1-ona

Descripción general

Descripción

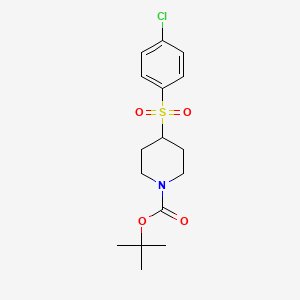

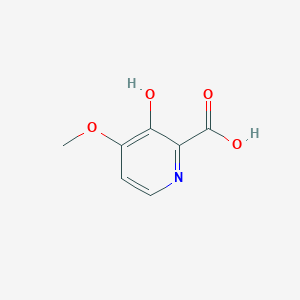

4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9ClO . It is a derivative of indanone, which is a colorless liquid hydrocarbon and a petrochemical .

Synthesis Analysis

The synthesis of 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common method involves the reaction of 2-methyl-1-indanone with hydrochloric acid in the presence of a ferric chloride catalyst . Other methods include the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one can be represented by the InChI string: InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one include a predicted density of 1.229±0.06 g/cm3, a predicted boiling point of 288.6±29.0 °C, and a refractive index of 1.569 .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de 4-Cloro-2-metil-1-indanona se han sintetizado y probado para sus propiedades anticancerígenas. Por ejemplo, compuestos con estructuras similares han mostrado actividad inhibitoria contra líneas celulares de melanoma murino, lo que indica un potencial para la investigación del tratamiento del cáncer .

Propiedades Antibacterianas

La investigación ha demostrado que los derivados de 4-Cloro-2-metil-1-indanona exhiben una potente acción antibacteriana. Estos compuestos se han probado contra varias cepas bacterianas como Staphylococcus aureus y Escherichia coli, mostrando una actividad antibacteriana de amplio espectro .

Aplicaciones Antifúngicas

Además de sus propiedades antibacterianas, algunos derivados de 4-Cloro-2-metil-1-indanona también muestran propiedades antifúngicas. Han sido efectivos contra agentes fúngicos como Aspergillus niger y Candida albicans, que son causas comunes de infecciones fúngicas .

Potencial Anti-VIH

Los derivados del indol, que comparten un motivo estructural similar al 4-Cloro-2-metil-1-indanona, se han estudiado por sus propiedades anti-VIH. Los estudios de acoplamiento molecular sugieren que estos compuestos podrían ser candidatos prometedores para el desarrollo de fármacos anti-VIH .

Efectos Antiinflamatorios y Antioxidantes

La estructura de la indanona está asociada con efectos antiinflamatorios y antioxidantes. Estas propiedades son cruciales en el desarrollo de tratamientos para enfermedades crónicas que involucran inflamación y estrés oxidativo .

Investigación de la Enfermedad de Alzheimer

Los compuestos que contienen la parte indanona se han investigado por su potencial para tratar la enfermedad de Alzheimer. La capacidad de modular las vías biológicas involucradas en este trastorno neurodegenerativo los hace valiosos para estudios adicionales .

Safety and Hazards

4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is an organic synthesis intermediate. During its use, safety operations should be observed to avoid contact with skin, eyes, and inhalation. It should be stored in a closed container, away from heat, fire sources, and light. Ventilation should be maintained during use or storage to avoid the accumulation of volatiles .

Mecanismo De Acción

- Pesticide manufacturing: It can be used as a precursor for the synthesis of pesticides, demonstrating strong insecticidal activity, and can be used to prepare various insecticides .

- Dye synthesis: It can be used as a synthetic intermediate for dyes, used to prepare organic dyes .

The compound can be synthesized through different methods, a commonly used method is: in liquid ammonia, reacting 2-methyl-1-indanone in the presence of hydrochloric acid, adding ferric chloride catalyst, to generate the reaction .

Análisis Bioquímico

Biochemical Properties

4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. For instance, it can act as a precursor in the synthesis of insecticides, where it interacts with enzymes involved in the biosynthesis of active ingredients . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the inhibition or activation of specific biochemical pathways.

Cellular Effects

The effects of 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. For example, it may inhibit the activity of certain kinases, resulting in changes in phosphorylation states and subsequent downstream effects on gene expression . Additionally, 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . This inhibition can result in altered metabolic profiles and changes in the expression of genes involved in detoxification processes. Additionally, 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one can modulate the activity of transcription factors, leading to changes in gene expression patterns.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one in laboratory settings are important considerations for its use in biochemical studies. Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its biological activity . In vitro studies have shown that 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one remains relatively stable under controlled conditions, but its stability can be compromised by exposure to light and heat . Long-term effects on cellular function have been observed in in vivo studies, where prolonged exposure to this compound can lead to changes in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of careful dosage optimization in experimental studies involving 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one.

Metabolic Pathways

4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic flux of 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one can be influenced by the presence of other xenobiotics, leading to potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one within tissues can be influenced by factors such as tissue perfusion and the presence of binding sites .

Subcellular Localization

The subcellular localization of 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in xenobiotic metabolism . The localization of 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one can also be influenced by its binding to specific intracellular proteins, which can affect its stability and activity.

Propiedades

IUPAC Name |

4-chloro-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIBOQWKJXOKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462604 | |

| Record name | 4-CHLORO-2-METHYL-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245653-50-3 | |

| Record name | 4-Chloro-2,3-dihydro-2-methyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245653-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CHLORO-2-METHYL-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Inden-1-one, 4-chloro-2,3-dihydro-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)

![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)